Lipophilicity Differentiation: 6-Methyl vs. Unsubstituted Core Scaffold
The 6-methyl substitution on the dihydroquinolin-4(1H)-one scaffold produces a quantifiable increase in lipophilicity compared to the unsubstituted core scaffold. 6-Methyl-2,3-dihydroquinolin-4(1H)-one exhibits an XLogP3-AA value of 1.8 [1]. The 2,3-dihydroquinolin-4(1H)-one hydrochloride salt (CAS 71412-22-1) has a reported logP of 2.62490 [2]. Note that direct comparator data for the neutral unsubstituted 2,3-dihydroquinolin-4(1H)-one is not available in open authoritative sources. The observed difference represents a class-level inference regarding the lipophilicity-modulating effect of C6 alkyl substitution.
| Evidence Dimension | Lipophilicity (XLogP3-AA or logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 2,3-Dihydroquinolin-4(1H)-one hydrochloride: logP = 2.62490 |
| Quantified Difference | Not directly comparable (different computational methods, salt vs. neutral forms); cross-study comparison limited |
| Conditions | Computational prediction (PubChem XLogP3 3.0) and vendor-reported experimental logP |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and aqueous solubility in medicinal chemistry campaigns; procurement selection of 6-methyl-substituted versus unsubstituted scaffold alters the lipophilicity starting point for lead optimization.
- [1] PubChem. 6-Methyl-2,3-dihydroquinolin-4(1H)-one. Compound Summary. CID 2834189. XLogP3-AA = 1.8. Accessed 2026. View Source
- [2] BOC Sciences. 2,3-Dihydroquinolin-4(1H)-one Hydrochloride (CAS 71412-22-1). Product Technical Datasheet. LogP = 2.62490. View Source
